molecular formula C20H35ClN4O B2588647 (4-butylcyclohexyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189445-11-1

(4-butylcyclohexyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2588647
CAS No.: 1189445-11-1
M. Wt: 382.98
InChI Key: UXDAXCOGDMZPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-butylcyclohexyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that features a cyclohexyl group, an imidazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexyl and imidazole components. These components are then combined through a series of reactions, including amide bond formation and subsequent modifications to introduce the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This would require optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introducing oxygen atoms into the molecule.

  • Reduction: : Removing oxygen atoms or adding hydrogen atoms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological systems and potential as a bioactive compound.

  • Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as those containing imidazole or piperazine rings. Its uniqueness lies in the combination of the cyclohexyl group with the imidazole and piperazine rings, which may confer distinct chemical and biological properties.

Similar Compounds

  • Imidazole derivatives: : Compounds containing the imidazole ring, often used in pharmaceuticals and agrochemicals.

  • Piperazine derivatives: : Compounds containing the piperazine ring, used in various chemical and biological applications.

Biological Activity

The compound (4-butylcyclohexyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The structure can be broken down into two significant parts:

  • Piperazine moiety : Known for its role in various pharmacological activities including anxiolytic and antidepressant effects.
  • Imidazole ring : Commonly associated with antifungal and antibacterial properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound's imidazole ring may contribute to its activity against a range of pathogens. For instance, studies have shown that similar imidazole-containing compounds possess antibacterial effects against Staphylococcus aureus and Escherichia coli .

CompoundPathogenActivity Level
(4-butylcyclohexyl) derivativeS. aureusModerate
(4-butylcyclohexyl) derivativeE. coliModerate

Antitumor Activity

Preliminary studies suggest that compounds with piperazine and imidazole structures may inhibit tumor growth. For example, certain piperazine derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival . Further investigation is required to establish the specific antitumor mechanisms of this compound.

Neuropharmacological Effects

The piperazine component is often linked to neuropharmacological effects, including anxiolytic and antidepressant activities. Research on related compounds suggests potential efficacy in treating anxiety disorders by modulating serotonin receptors .

The biological activity of this compound can be attributed to:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cellular Signaling Pathways : Influence on pathways that regulate apoptosis and cell cycle progression.

Case Studies

A number of case studies have explored the efficacy of imidazole derivatives in various therapeutic contexts:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of imidazole derivatives against clinical isolates, demonstrating that modifications in the side chains significantly affected potency .
  • Antitumor Effects : Another investigation focused on the antiproliferative effects of piperazine derivatives on human cancer cell lines, reporting a dose-dependent response in cell viability assays .

Properties

IUPAC Name

(4-butylcyclohexyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O.ClH/c1-3-5-6-17-7-9-18(10-8-17)19(25)23-13-15-24(16-14-23)20-21-11-12-22(20)4-2;/h11-12,17-18H,3-10,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAXCOGDMZPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CN3CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.